molecular formula C21H15FN2OS B334020 N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B334020
M. Wt: 362.4 g/mol
InChI Key: CNGBNJRFMSZWON-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group, a thienyl group, and a quinolinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction between a thienylboronic acid and a halogenated quinoline derivative.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an amine group on the quinoline derivative.

    Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide moiety through the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The fluorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with modified fluorophenyl or thienyl groups.

Scientific Research Applications

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, while the fluorophenyl and thienyl groups can enhance binding affinity and specificity. The compound may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
  • N-(2-bromophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
  • N-(2-fluorophenyl)-2-(2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to its chloro- and bromo- analogs. The methyl group on the thienyl ring can also influence its electronic properties and reactivity, making it distinct from other thienyl-substituted quinolinecarboxamides.

Properties

Molecular Formula

C21H15FN2OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H15FN2OS/c1-13-10-11-20(26-13)19-12-15(14-6-2-4-8-17(14)23-19)21(25)24-18-9-5-3-7-16(18)22/h2-12H,1H3,(H,24,25)

InChI Key

CNGBNJRFMSZWON-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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